6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
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Description
The compound "6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde" is a derivative of the pyrazolo[3,4-b]pyridine class, which is known for its diverse pharmacological activities. The presence of a chloro substituent and an isopropyl group on the pyrazole ring, along with the carbaldehyde functionality, suggests that this compound could be of interest in medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of related pyrazole carbaldehydes typically involves the use of Vilsmeier-Haack reagent, as seen in the preparation of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, possibly involving modifications to accommodate the isopropyl substituent.
Molecular Structure Analysis
X-ray crystallography has been used to determine the structure of similar compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which was found to have the aldehydic fragment almost coplanar with the adjacent pyrazole ring . This suggests that the molecular structure of "6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde" could also exhibit planarity between the pyrazole ring and the carbaldehyde group, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole carbaldehydes are versatile intermediates in organic synthesis. They can undergo Sonogashira-type cross-coupling reactions to yield various alkyne-substituted products . The presence of the carbaldehyde group in the compound of interest implies that it could participate in similar reactions, leading to a range of derivatives with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carbaldehydes are influenced by their substituents. For instance, the introduction of different substituents on the aryl rings of pyrazolo[3,4-b]pyridine derivatives can lead to variations in their crystallization behavior and hydrogen-bonding patterns . Therefore, the isopropyl and chloro substituents in "6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde" would be expected to impact its solubility, melting point, and potential for forming specific intermolecular interactions.
Scientific Research Applications
Synthesis Methods
Sequential vs. Multicomponent Reaction Approach : Research shows methods for synthesizing pyrazolo[4,3-c]pyridines, related to the chemical , using a microwave-assisted treatment under Sonogashira-type cross-coupling conditions. This approach offers a straightforward synthesis pathway (Palka et al., 2014).
Preparation through Vilsmeier–Haack Reaction : Novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, closely related to the requested compound, have been synthesized via the Vilsmeier–Haack reaction. This method demonstrates the versatility of this reaction in synthesizing related heterocyclic compounds (Quiroga et al., 2010).
Friedländer Condensation Process : The synthesis of pyrazolo[3,4-b]pyridines through the Friedländer condensation of aminopyrazole-4-carbaldehydes with α-methylene ketones highlights a significant method in creating related compounds (Jachak et al., 2005).
Chemical Structure and Properties
Hydrogen-bonded Assembly Analysis : Studies on closely related pyrazolo[3,4-b]pyridine derivatives have revealed various hydrogen-bonded assemblies and crystal structures. Such research helps in understanding the molecular interactions and crystallography of similar compounds (Quiroga et al., 2012).
Photophysical Properties : Research on similar pyrazolo[3,4-b]pyridine derivatives has focused on their photophysical properties, crucial for applications in materials science and photophysics (Deore et al., 2015).
Applications in Heterocyclic Chemistry
Synthesis of Heterocyclic Compounds : Various studies have focused on synthesizing novel heterocyclic compounds using pyrazolo[3,4-b]pyridines as key intermediates. These syntheses are significant for developing new pharmaceuticals and materials (Chamakuri et al., 2016).
Antimicrobial Activity : Some pyrazolo[3,4-b]pyridine derivatives, similar to the compound , have shown promising antimicrobial activities. This suggests potential pharmaceutical applications for related compounds (Al-Ghamdi, 2019).
properties
IUPAC Name |
6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-6(2)14-10-7(4-12-14)3-8(5-15)9(11)13-10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQIWAJNLSXJBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=C(C=C2C=N1)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406971 |
Source
|
Record name | 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
CAS RN |
885461-63-2 |
Source
|
Record name | 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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